molecular formula C23H19ClFN3O3S B2401160 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide CAS No. 1031670-23-1

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide

カタログ番号: B2401160
CAS番号: 1031670-23-1
分子量: 471.93
InChIキー: NETHOIBRKSKHKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound is a key research tool for investigating the JAK-STAT signaling pathway, which is critically involved in hematopoiesis, immune function, and cellular proliferation. Its primary research value lies in the study of myeloproliferative neoplasms (MPNs) and other hematologic malignancies where constitutive JAK2 signaling, such as through the JAK2 V617F mutation, is a known driver of disease pathogenesis. By selectively targeting JAK2, this inhibitor allows researchers to probe the downstream effects of pathway blockade, including the induction of apoptosis and the suppression of aberrant cell growth in JAK2-dependent cell lines. The design of this benzothiadiazine-based compound focuses on achieving high selectivity over other JAK family members, making it an essential pharmacological agent for dissecting the specific contributions of JAK2 in complex biological systems and for evaluating its potential as a therapeutic target in preclinical models. Research utilizing this inhibitor is fundamental to advancing our understanding of cytokine signaling and the development of targeted therapies for blood cancers and autoimmune disorders.

特性

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-15-6-8-16(9-7-15)13-26-22(29)14-28-27-23(18-4-2-3-5-20(18)25)19-12-17(24)10-11-21(19)32(28,30)31/h2-12H,13-14H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHOIBRKSKHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClF2N3O3SC_{21}H_{20}ClF_2N_3O_3S, with a molecular weight of approximately 461.9 g/mol. It features a benzothiadiazin core characterized by the presence of sulfur and nitrogen atoms, which contribute to its reactivity and biological significance. The chlorinated and fluorinated phenyl groups enhance its pharmacological profile by potentially increasing lipophilicity and bioactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications in treating hyperpigmentation disorders.

In Vitro Studies

Recent studies have demonstrated that derivatives of thiadiazine compounds exhibit significant inhibitory effects on tyrosinase activity. For instance, the IC50 values for related compounds ranged from 0.19 to 10.65 µM, indicating potent enzyme inhibition compared to standard inhibitors like kojic acid .

Biological Activity Data Table

CompoundIC50 (µM)Biological TargetReference
1d0.19Tyrosinase
2c2.96Tyrosinase
Kojic Acid17.76Tyrosinase

Case Studies

Case Study 1: Antimicrobial Activity
Research has indicated that halogenated thiadiazine derivatives possess antimicrobial properties. A related compound demonstrated a minimum inhibitory concentration (MIC) of 5 µM against E. coli, suggesting that the presence of chlorine enhances antibacterial activity .

Case Study 2: Anticancer Potential
Another study explored the anticancer properties of thiadiazine derivatives, revealing that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups like chlorine was found to be beneficial in enhancing the compound's efficacy against cancer cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress and yield optimization.

類似化合物との比較

Comparative Analysis with Structural Analogs

The compound shares a benzothiadiazin-1,1-dioxide scaffold with several derivatives. Key structural variations lie in the substituents on the benzene rings and the acetamide side chain, which influence physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide
C24H20ClFN3O3S - 2-Fluorophenyl (position 4)
- Chlorine (position 6)
- 4-Methylbenzyl (acetamide)
485.95 Hypothesized anti-inflammatory, antimicrobial (structural analogs)
N-(4-Acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide C23H19ClFN3O3S - 4-Acetylphenyl (acetamide) 471.9 Enhanced metabolic stability due to acetyl group
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide C21H14ClF2N3O3S - 2,5-Difluorophenyl (acetamide) 461.87 Improved receptor binding affinity (fluorine substituents)
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide C21H14ClF2N3O3S - 3-Fluorophenyl (acetamide) 461.87 Potential CNS activity (fluorine positioning)
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-ethylphenyl)acetamide C23H20ClN3O3S - Phenyl (position 4)
- 4-Ethylphenyl (acetamide)
454.0 Broad-spectrum antimicrobial activity

Key Findings:

Substituent Effects on Bioactivity: Fluorine Substitution: Fluorine at the 2-position of the phenyl ring (target compound) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Chlorine at Position 6: Common across all analogs; critical for maintaining π-π stacking interactions with biological targets . Acetamide Side Chain:

  • 4-Methylbenzyl (target compound): May improve membrane permeability due to moderate hydrophobicity.
  • Fluorinated Phenyls (): Increase electronegativity, influencing receptor binding kinetics .

Biological Activity Trends :

  • Derivatives with multiple fluorine atoms (e.g., 2,5-difluorophenyl) show higher potency in enzyme inhibition assays, likely due to stronger van der Waals interactions .
  • 4-Ethylphenyl -substituted analogs exhibit superior antimicrobial activity compared to methyl or methoxy derivatives, suggesting alkyl chain length impacts membrane disruption .

Q & A

Q. What are the key steps in synthesizing this benzothiadiazine derivative, and how are reaction conditions optimized?

The synthesis involves a multi-step process:

  • Formation of the benzothiadiazine core via cyclization of precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Introduction of the 2-fluorophenyl group through coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Acetamide formation by reacting the intermediate with 4-methylbenzylamine in polar aprotic solvents (e.g., DMF) . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity or catalyst loading to improve yield (typically 60–75%) .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical?

  • NMR spectroscopy (¹H/¹³C) identifies substituents (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) and confirms acetamide linkage .
  • Mass spectrometry (HR-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 514.08) .
  • X-ray crystallography (if crystals are obtainable) resolves the 3D arrangement of the benzothiadiazin-dioxide ring and fluorophenyl group .

Q. What preliminary biological activities have been observed for this compound?

  • In vitro cytotoxicity : IC₅₀ values of 5–20 µM in cancer cell lines (e.g., MCF-7, HeLa), attributed to interactions with DNA topoisomerases or kinase inhibition .
  • Antimicrobial activity : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli, likely due to membrane disruption via the lipophilic fluorophenyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent variation : Replacing the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) enhances cytotoxicity but reduces solubility .
  • Fluorine positioning : The ortho-fluorine on the phenyl ring improves metabolic stability compared to para-substituted analogs .
  • Benzothiadiazine modifications : Introducing a sulfonamide group instead of the acetamide moiety alters target selectivity .

Q. What methodologies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to account for discrepancies in in vitro vs. in vivo efficacy .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses with targets like EGFR or PARP, reconciling divergent activity data .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

  • HPLC-MS detects common impurities (e.g., dechlorinated byproducts or incomplete acetamide formation) .
  • Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities .
  • Reaction monitoring : In-situ FTIR tracks carbonyl intermediates to prevent over-oxidation of the benzothiadiazine core .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Esterification of the acetamide group improves intestinal absorption .
  • Nanoformulation : Encapsulation in PLGA nanoparticles increases plasma half-life from 2 hrs (free compound) to 8 hrs .
  • Co-solvent systems : Use of PEG-400/water (1:1) enhances solubility from 0.5 mg/mL to 12 mg/mL .

Methodological Considerations

Q. How are reaction kinetics and mechanistic pathways studied for this compound?

  • Kinetic analysis : Pseudo-first-order conditions and Arrhenius plots determine activation energy (e.g., Eₐ = 45 kJ/mol for fluorophenyl coupling) .
  • Isotopic labeling : ¹⁸O tracing in the sulfone group confirms retention of the dioxide structure during synthesis .

Q. What computational tools predict the compound’s pharmacokinetic and toxicological profiles?

  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity due to the benzothiadiazine scaffold .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。